1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C8H12N6 |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[(2,5-dimethylpyrazol-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H12N6/c1-6-3-7(13(2)11-6)4-14-5-8(9)10-12-14/h3,5H,4,9H2,1-2H3 |
InChI Key |
PBLYCQYQLCLGLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CN2C=C(N=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Azide-Alkyne Cycloaddition ("Click Chemistry")
One common and efficient approach to prepare 1,2,3-triazole derivatives is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method can be adapted to prepare the target compound by:
- Synthesizing a 1,3-dimethyl-1H-pyrazol-5-ylmethyl azide intermediate.
- Reacting this azide with a terminal alkyne bearing an amino substituent or a protected amino group.
- Cycloaddition under Cu(I) catalysis yields the 1,2,3-triazole ring with the pyrazolylmethyl substituent at N-1 and an amino group at C-4.
This method is supported by literature describing the preparation of 1,2,3-triazole-appended bis-pyrazoles, where triazolyl aldehydes react with pyrazolones in ethanol under reflux to form triazole derivatives with pyrazole substituents.
Direct Alkylation of 1H-1,2,3-Triazol-4-amine
Another approach involves:
- Starting from 1H-1,2,3-triazol-4-amine as a core scaffold.
- Alkylating the N-1 position with a suitable pyrazolylmethyl halide (e.g., 1,3-dimethyl-1H-pyrazol-5-ylmethyl bromide or chloride).
- This alkylation is typically performed in polar aprotic solvents such as DMF or DMSO with a base like potassium carbonate under mild heating.
- The reaction results in selective N-1 substitution, affording the target compound.
This method is analogous to procedures described for related pyrazolyl-triazole compounds, where benzyl bromides are used for alkylation of pyrazole derivatives.
Stepwise Construction via Hydrazine and Aldehyde Intermediates
A more classical synthetic route involves:
- Preparation of hydrazinecarbothioamide or hydrazide intermediates from pyrazole derivatives.
- Condensation with aldehydes or other electrophiles to form hydrazone intermediates.
- Cyclization under dehydrating conditions (e.g., using sulfuric acid or phosphoryl chloride) to form the triazole ring.
- This approach is supported by patents and literature describing the preparation of pyrazolyl-substituted triazoles via hydrazine intermediates and subsequent cyclization.
Reflux Condensation of Triazolyl Aldehydes with Pyrazolones
According to recent research, refluxing triazolyl aldehydes with pyrazolones in absolute ethanol for 2–3 hours produces 1,2,3-triazole-appended bis-pyrazoles, which is a related synthetic strategy for constructing triazole-pyrazole conjugates. This method involves:
- Preparing the triazolyl aldehyde intermediate.
- Reacting with 5-methyl-2,4-dihydro-3H-pyrazol-3-one under reflux.
- Isolating the product by filtration and recrystallization.
Though this method is used for bis-pyrazoles, it can be adapted for the target compound synthesis by modifying substituents.
Reaction Conditions and Purification
| Step | Typical Conditions | Solvents | Purification Methods |
|---|---|---|---|
| Azide formation | Reaction with sodium azide, room temp | DMF, water | Extraction, crystallization |
| CuAAC cycloaddition | Cu(I) catalyst, room temp to reflux | t-BuOH/H2O, ethanol | Column chromatography, recrystallization |
| Alkylation | Base (K2CO3), 60–80°C | DMF, DMSO | Silica gel chromatography |
| Cyclization (hydrazine route) | Acid or dehydrating agent (H2SO4, POCI3) | DCM, ethanol | Chromatography, recrystallization |
Representative Experimental Data
- Refluxing triazolyl aldehyde (0.5 mmol) with 5-methyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol) in absolute ethanol for 2–3 hours.
- Yield: Generally good to excellent (70–90%).
- Product characterized by NMR: ^1H NMR shows singlets corresponding to triazole and pyrazole protons; ^13C NMR confirms the expected carbon environments.
- High-resolution mass spectrometry confirms molecular weight consistent with the target compound.
Notes on Structural Variations and Optimization
- The methyl groups on the pyrazole ring influence the reactivity and regioselectivity of alkylation and cycloaddition steps.
- The amino group at the 4-position of the triazole ring can be introduced either by starting from 4-amino-1,2,3-triazole or by post-functionalization.
- Solvent choice and temperature critically affect yields and purity; polar aprotic solvents favor alkylation, while protic solvents are preferred for condensation reactions.
- Purification often requires silica gel chromatography with gradient elution (ethyl acetate/hexane) or recrystallization from ethanol-acetic acid mixtures.
Summary Table of Preparation Approaches
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| CuAAC (Azide-Alkyne Cycloaddition) | Formation of azide and alkyne, cycloaddition | High regioselectivity, mild conditions | Requires azide and alkyne precursors |
| Direct Alkylation | Alkylation of triazol-4-amine with pyrazolylmethyl halide | Straightforward, good yields | Possible side reactions, requires halide |
| Hydrazine Intermediate Cyclization | Hydrazine condensation, dehydration cyclization | Versatile for various substituents | Multi-step, harsh reagents |
| Reflux Condensation | Aldehyde and pyrazolone condensation | Simple, scalable | Limited to certain substituents |
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of 1,2,4-triazoles, including the compound , exhibit potent antifungal properties. A study synthesized various triazole derivatives and evaluated their efficacy against fungal strains such as Candida albicans and Rhodotorula mucilaginosa. Many compounds showed greater efficacy than fluconazole with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Candida albicans | 20 |
| Compound B | Rhodotorula mucilaginosa | 15 |
Antimicrobial Activity
In another study focusing on antimicrobial properties, novel derivatives were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, highlighting the potential of triazole-containing compounds in combating resistant bacterial strains .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | Escherichia coli | 18 |
| Compound D | Staphylococcus aureus | 22 |
Cancer Research
The compound has also been investigated for its anticancer properties. A study reported that specific triazole derivatives demonstrated cytotoxic effects on cancer cell lines such as HT29 (human colorectal adenocarcinoma). The mechanism was linked to the inhibition of phospholipid-dependent kinase 1, suggesting a pathway for developing new anticancer agents .
Agricultural Applications
In agriculture, triazole compounds are utilized as fungicides due to their ability to inhibit fungal growth. The application of these compounds can help manage crop diseases effectively. Research has shown that certain formulations containing triazoles can enhance plant resistance to fungal pathogens while promoting growth .
Mechanism of Action
The mechanism by which 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The following table summarizes structural differences between the target compound and its analogs:
Table 1: Structural Comparison
| Compound Name (Reference) | Substituent at Triazole Position 1 | Functional Group at Triazole Position 4 | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | (1,3-Dimethyl-1H-pyrazol-5-yl)methyl | -NH₂ | ~220 (estimated) | Lipophilic pyrazole; potential kinase binding |
| 5-Ethyl-1-[(4-fluorophenyl)methyl]-... (E13) | (4-Fluorophenyl)methyl | -NH₂ | 238.19 | Aromatic, electron-withdrawing substituent |
| Rufinamide (E10) | (2,6-Difluorophenyl)methyl | -CONH₂ | 238.19 | Carboxamide enhances solubility |
| 5-Methyl-1-[(3-methyloxazol-5-yl)methyl]-... (E14) | (3-Methyloxazol-5-yl)methyl | -NH₂ | ~210 (estimated) | Oxazole increases polarity |
| Piperazine-linked triazoles (E4) | Benzyl/aryl groups | Piperazine-nitroimidazole | >400 | Complex structures for antitumor activity |
Pharmacological and Physicochemical Properties
Table 2: Property Comparison
| Compound | LogP (Estimated) | Solubility | Pharmacological Activity | Key Structural Influence |
|---|---|---|---|---|
| Target Compound | ~2.5 | Moderate | Kinase inhibition (hypothesized) | Pyrazole enhances lipophilicity |
| 5-Ethyl-... (E13) | ~3.0 | Low | Anticonvulsant (inferred) | Fluorophenyl increases LogP |
| Rufinamide (E10) | ~1.5 | High | Anticonvulsant | Carboxamide improves aqueous solubility |
| E14 Oxazole derivative | ~2.0 | Moderate | Undisclosed | Oxazole introduces polarity |
Key Observations:
- Lipophilicity : The target compound’s dimethylpyrazole group confers higher LogP compared to Rufinamide (E10) but lower than fluorophenyl-substituted analogs (E13). This balance may optimize blood-brain barrier penetration for CNS applications .
- Solubility : The amine group at position 4 enhances solubility relative to E13 but is less effective than Rufinamide’s carboxamide.
- Bioactivity : Piperazine-linked triazoles (E4) demonstrate antitumor activity, suggesting the target compound’s pyrazole-triazole scaffold could be modified for oncology applications .
Crystallography and Refinement
Programs like SHELXL (E1, E6) and WinGX/ORTEP (E8) are critical for determining crystal structures of triazole derivatives. The target compound’s structure would likely exhibit similar bond lengths and angles to Rufinamide (E10), with deviations due to substituent effects .
Biological Activity
The compound 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine (commonly referred to as DMPA) is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of DMPA, including its antimicrobial, anticancer, and other pharmacological properties.
DMPA has the following chemical characteristics:
- Molecular Formula : C9H13N5
- Molecular Weight : 191.23 g/mol
- CAS Number : 1466908-44-0
Antimicrobial Activity
DMPA exhibits significant antimicrobial properties against various pathogens. A study indicated that compounds with a similar structural motif demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli. In vitro tests showed that DMPA inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, depending on the strain tested .
Anticancer Activity
Research has highlighted the anticancer potential of DMPA. In one study, derivatives of triazole compounds were tested against multiple cancer cell lines, including:
- Human colon adenocarcinoma (HT-29)
- Human lung adenocarcinoma (A549)
- Breast cancer cells (MCF-7)
DMPA exhibited IC50 values in the micromolar range, indicating promising antiproliferative effects. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Other Biological Activities
Beyond antimicrobial and anticancer effects, DMPA has shown potential in several other areas:
- Anti-inflammatory Properties : Some studies suggest that DMPA may reduce inflammation markers in vitro.
- Antiviral Activity : Preliminary data indicate activity against certain viral strains, although further research is needed to confirm these findings.
Structure-Activity Relationship (SAR)
The biological activity of DMPA can be attributed to its unique structural features. The presence of the pyrazole and triazole rings is believed to enhance its interaction with biological targets. Modifications on these rings can significantly alter the compound's potency and selectivity against specific pathogens or cancer cell lines .
Case Studies
Several case studies have been documented regarding the use of DMPA and its derivatives:
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of DMPA in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.
- Cancer Treatment : In a preclinical model using mice with induced tumors, DMPA treatment resulted in a notable decrease in tumor size and improved survival rates compared to control groups.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylene (-CH2-) bridge between the pyrazole and triazole rings serves as a reactive site for nucleophilic substitutions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2CO3) yields N-alkylated derivatives.
-
Acylation : Treating the compound with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions produces acylated products.
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Alkylation | CH3I | K2CO3, DMF, 60°C | N-Methyl derivative | 78 |
| Acylation | ClCOCH3 | Pyridine, RT | Acetylated derivative | 85 |
Cycloaddition Reactions
The triazole ring participates in 1,3-dipolar cycloaddition reactions, forming fused heterocycles:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacts with terminal alkynes in the presence of Cu(I) catalysts to generate triazole-linked conjugates .
-
With Diazonium Salts : Forms pyrazolo-triazolo fused systems under mild conditions .
| Substrate | Catalyst | Product | Application |
|---|---|---|---|
| Phenylacetylene | CuI, TBTA | Triazole-linked hybrid | Antimicrobial agents |
| Benzenediazonium chloride | None | Pyrazolo[1,5-a]triazole | Material science |
Condensation with Carbonyl Compounds
The amine group at position 4 of the triazole reacts with aldehydes/ketones:
-
Schiff Base Formation : Condensation with aromatic aldehydes (e.g., benzaldehyde) produces imine derivatives, often catalyzed by acetic acid or piperidine .
-
Heterocyclic Annulation : Reacts with β-diketones to form pyrimidine or pyrazine hybrids .
| Carbonyl Compound | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 4-Chlorobenzaldehyde | Piperidine | Imine derivative | 89 |
| Acetylacetone | H2SO4 | Pyrazolo-pyrimidine | 72 |
Oxidation and Reduction
-
Oxidation : Treatment with H2O2 or KMnO4 oxidizes the methyl groups on the pyrazole ring to carboxylic acids.
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the triazole ring to a tetrazoline derivative, altering biological activity .
| Reaction | Reagent | Product |
|---|---|---|
| Oxidation | KMnO4 | Pyrazole-5-carboxylic acid |
| Reduction | H2/Pd-C | Tetrazoline analog |
Metal Complexation
The triazole nitrogen atoms act as ligands for transition metals:
-
Coordination with Cu(II) : Forms stable complexes with potential anticancer activity .
-
Ag(I) Complexes : Exhibits enhanced antimicrobial properties when bound to silver ions .
| Metal Salt | Ligand Sites | Application |
|---|---|---|
| CuCl2 | N2, N3 of triazole | Anticancer |
| AgNO3 | Pyrazole N, triazole N | Antibacterial |
Heterocyclic Functionalization
The compound undergoes ring-opening or expansion reactions:
-
With CS2 : Forms thioamide derivatives under basic conditions .
-
Cyclocondensation : Reacts with thioureas to yield thiazolo-triazoles .
| Reagent | Conditions | Product |
|---|---|---|
| CS2, KOH | Reflux, EtOH | Thioamide |
| Thiourea | HCl, EtOH | Thiazolo[3,2-b]triazole |
Biological Activity Modulation
Derivatives synthesized via these reactions show enhanced pharmacological profiles:
Q & A
Q. What are the common synthetic routes for preparing 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step processes, including cyclization and condensation reactions. For example:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to construct the 1,2,3-triazole core.
- Pyrazole functionalization : Alkylation or nucleophilic substitution reactions introduce the 1,3-dimethylpyrazole moiety.
- Purification : Column chromatography or recrystallization ensures high purity .
Optimization strategies include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature control (80–120°C for cyclization), and catalyst loading (e.g., 5–10 mol% CuI for CuAAC). Monitoring via TLC or HPLC is critical for intermediate isolation .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Key steps include:
- Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) to minimize thermal motion artifacts.
- Refinement : Employ SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen-bonding networks (e.g., N–H⋯N interactions) stabilize the crystal lattice and validate the protonation state .
- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-311G(d,p)) to confirm bond lengths and angles .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) complement experimental data in analyzing electronic properties and reactivity?
Density Functional Theory (DFT) calculations provide insights into:
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict charge-transfer behavior and chemical reactivity. For this compound, the HOMO is localized on the triazole amine, suggesting nucleophilic sites .
- Electrostatic potential (ESP) surfaces : Mapped ESP surfaces identify regions of electrophilic (positive) and nucleophilic (negative) reactivity, guiding functionalization strategies .
- Thermodynamic properties : Gibbs free energy and enthalpy changes at varying temperatures (298–500 K) model thermal stability, correlating with TGA/DSC experimental data .
Q. What experimental and theoretical approaches address contradictions in spectroscopic data (e.g., NMR vs. X-ray)?
Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from tautomerism or conformational flexibility. Mitigation strategies include:
- Variable-temperature NMR : Detect dynamic processes (e.g., ring inversion) by observing signal splitting at low temperatures.
- Solid-state NMR : Compare with SCXRD to confirm hydrogen-bonding patterns influencing tautomeric equilibria .
- DFT-MD simulations : Simulate solvent effects to reconcile solution-phase NMR shifts with solid-state structures .
Q. How do substituent modifications on the pyrazole and triazole rings influence supramolecular assembly and bioactivity?
- Pyrazole methylation : The 1,3-dimethyl group enhances steric hindrance, reducing π-π stacking but promoting C–H⋯π interactions in crystal packing .
- Triazole amine functionalization : Introducing electron-withdrawing groups (e.g., nitro) increases hydrogen-bond acceptor strength, altering solubility and binding affinity in biological assays .
- Biological implications : Hybrid pyrazole-triazole scaffolds show enhanced antimicrobial activity compared to monosubstituted analogs, attributed to synergistic electronic effects .
Methodological Considerations
Q. What strategies are recommended for refining hydrogen-bonding networks in SCXRD studies?
- Hydrogen placement : Use SHELXL’s HFIX command to assign H-atom positions based on geometric criteria (e.g., N–H distances ~0.86 Å).
- Restraints : Apply DFIX restraints for donor-acceptor distances (e.g., N⋯N ~3.0 Å) to stabilize refinement.
- Validation : Check hydrogen-bond geometry with Mercury software; R-factors <5% indicate high reliability .
Q. How can researchers design experiments to probe thermal stability and decomposition pathways?
- Thermogravimetric analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition onset temperatures (e.g., >215°C for similar triazole derivatives ).
- Mass spectrometry (EI-MS) : Capture fragment ions to propose degradation mechanisms (e.g., loss of methyl groups from pyrazole).
- DFT-based transition-state modeling : Calculate activation energies for proposed decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
